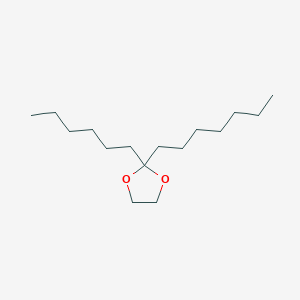
2-Heptyl-2-hexyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyl-2-hexyl-1,3-dioxolane is an organic compound with the molecular formula C16H32O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with heptyl and hexyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptyl-2-hexyl-1,3-dioxolane can be synthesized through the reaction of heptanal and hexanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring. The general reaction scheme is as follows:
Heptanal+Hexanal+Ethylene GlycolAcid Catalystthis compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the process by providing a stable and reusable catalytic surface.
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-2-hexyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the alkyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or alkoxides under basic conditions.
Major Products
Oxidation: Heptanoic acid and hexanoic acid.
Reduction: Heptanol and hexanol.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-Heptyl-2-hexyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during multi-step organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Heptyl-2-hexyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The dioxolane ring can be selectively opened under specific conditions, allowing for controlled release of the protected functional group. This property makes it valuable in synthetic chemistry for the protection and deprotection of sensitive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-Heptyl-1,3-dioxolane
- 2-Hexyl-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane
Uniqueness
2-Heptyl-2-hexyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to other dioxolanes, it offers enhanced stability and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
62958-58-1 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
2-heptyl-2-hexyl-1,3-dioxolane |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-11-13-16(17-14-15-18-16)12-10-8-6-4-2/h3-15H2,1-2H3 |
InChI Key |
SYQPYDITZKRRJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(OCCO1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















